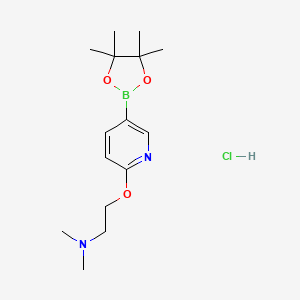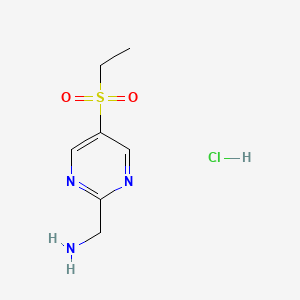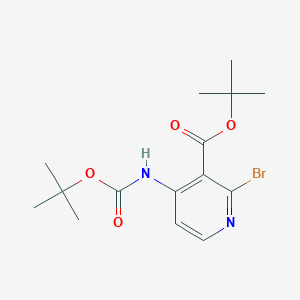
t-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . It contains a bromine atom and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of this compound likely involves the introduction of the Boc group to an amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to the second carbon of the nicotinic acid derivative, and a Boc-protected amino group attached to the fourth carbon . The Boc group consists of a carbonyl group attached to an oxygen, which is in turn attached to a tert-butyl group .Chemical Reactions Analysis
The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in many synthetic procedures, as it allows the previously protected amine to participate in further reactions .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
This compound is used as an intermediate in the production of various pharmaceuticals . The presence of the BOC (tert-butoxycarbonyl) group makes it an ideal substrate for Suzuki coupling reactions .
Dye Production
It also finds use in the production of dyes . The bromine atom in the compound can participate in various substitution reactions, making it a versatile intermediate in dye synthesis.
Agrochemicals
The compound is used in the synthesis of agrochemicals . Its reactivity and structural features make it suitable for creating compounds that can be used in pest control and crop protection.
Organic Compounds
It plays a significant role in the synthesis of various organic compounds . The tert-butyl groups and the amino group provide a variety of reaction sites, enabling the creation of a wide range of organic compounds.
Alkylating Agent
This compound finds application as an alkylating agent . The bromine atom can be replaced by other groups, allowing it to add alkyl groups to other molecules.
Collagenase Inhibitors
It plays an important role in the synthesis of collagenase inhibitors . These inhibitors are used in medical research and have potential applications in the treatment of certain diseases.
Biaryl Compounds
Due to the presence of the BOC group, it serves as an ideal substrate for Suzuki coupling reactions, affording biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Research Chemical
Lastly, it is used as a research chemical in various scientific studies . Its unique structure and reactivity make it a valuable tool in the exploration of new chemical reactions and processes.
Mecanismo De Acción
While the specific mechanism of action of this compound is not provided in the search results, compounds with similar structures are often used as intermediates in the synthesis of biologically active compounds . The Boc-protected amine can be deprotected and then react with other compounds to form new bonds .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)10-9(7-8-17-11(10)16)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANVLFCPBDKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


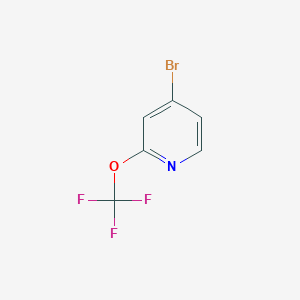
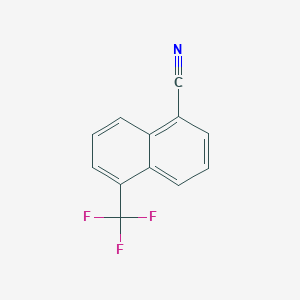
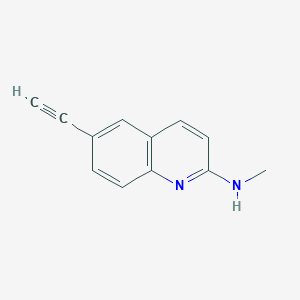
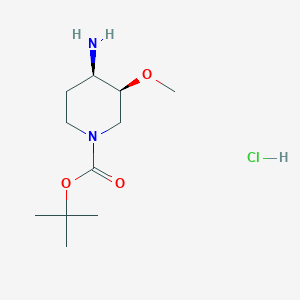
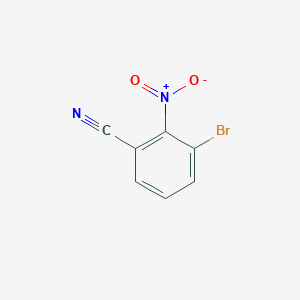
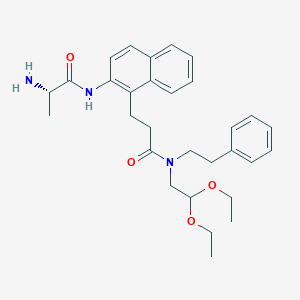
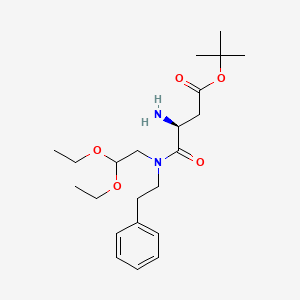

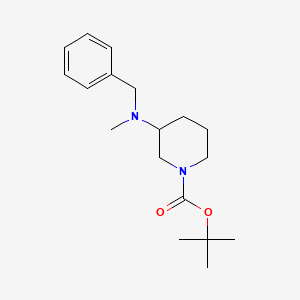
![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)
